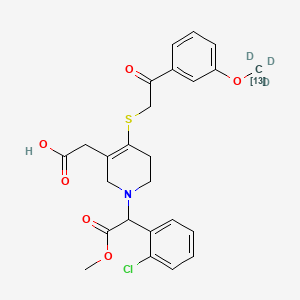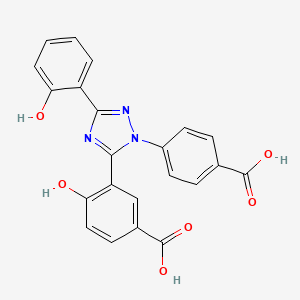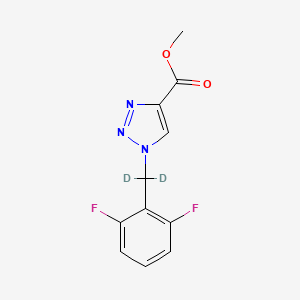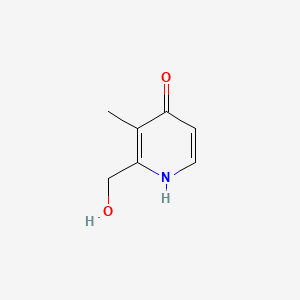
4-Hydroxy-3-méthylpyridine-2-méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methylpyridine-2-methanol is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Applications De Recherche Scientifique
4-Hydroxy-3-methylpyridine-2-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
While specific safety and hazard information for “4-Hydroxy-3-methylpyridine-2-methanol” is not available, general safety measures for handling chemical substances should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Orientations Futures
The future directions for “4-Hydroxy-3-methylpyridine-2-methanol” could involve its use in the synthesis of more complex molecules. For instance, it could be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . These compounds could have potential applications in various fields, including medicinal chemistry .
Mécanisme D'action
Target of Action
It’s structurally similar compound, 3-hydroxy-2-methylpyridine, is known to be used in the synthesis of pyrimidine , which plays a crucial role in the synthesis of DNA, RNA, and other biological molecules.
Mode of Action
It’s structurally similar compound, 3-hydroxy-2-methylpyridine, can react with n-bromosuccinimide to produce 2,4-dibromo-3-hydroxy-6-methylpyridine, which can further react to produce 2-bromo-5-hydroxy-6-methylpyridine . This suggests that 4-Hydroxy-3-methylpyridine-2-methanol may also undergo similar reactions.
Biochemical Pathways
As mentioned earlier, its structurally similar compound, 3-hydroxy-2-methylpyridine, is involved in the synthesis of pyrimidine , a key component in nucleic acids.
Action Environment
It’s structurally similar compound, 3-hydroxy-2-methylpyridine, is stored under an inert atmosphere at room temperature , suggesting that similar conditions may be optimal for 4-Hydroxy-3-methylpyridine-2-methanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylpyridine-2-methanol typically involves the reaction of 3-methylpyridine with formaldehyde and a hydroxylating agent. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the hydroxylation process.
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-3-methylpyridine-2-methanol may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-methylpyridine-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-methylpyridine-2-aldehyde or 4-hydroxy-3-methylpyridine-2-ketone.
Reduction: Formation of 4-hydroxy-3-methylpyridine-2-methanol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-methylpyridine: A derivative of pyridine with similar structural features but different functional groups.
4-Hydroxy-2-methylpyridine: Another pyridine derivative with a hydroxyl group at a different position.
Uniqueness
4-Hydroxy-3-methylpyridine-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups provide unique reactivity and potential for diverse applications compared to other pyridine derivatives.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-3-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(4-9)8-3-2-7(5)10/h2-3,9H,4H2,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKMSXYEYWYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)
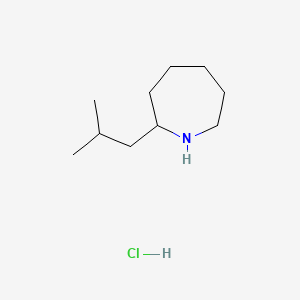
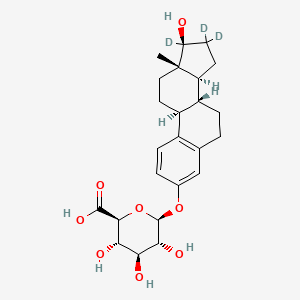

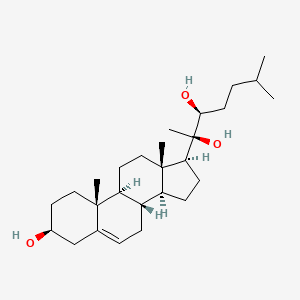
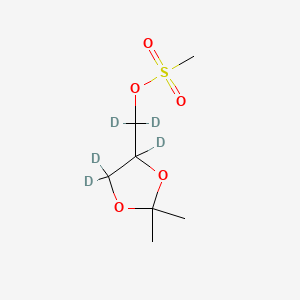
![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)


